molecular formula C7H8ClNO2 B139186 3-Pyridylacetic acid hydrochloride CAS No. 6419-36-9

3-Pyridylacetic acid hydrochloride

Cat. No.: B139186
CAS No.: 6419-36-9
M. Wt: 173.60 g/mol
InChI Key: XVCCOEWNFXXUEV-UHFFFAOYSA-N
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Description

3-Pyridylacetic acid hydrochloride: is a chemical compound with the molecular formula C7H7NO2 · HCl. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-methylpyridine: The preparation of 3-Pyridylacetic acid hydrochloride can start from 3-methylpyridine.

    From 3-vinylpyridine: Another method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis with hydrochloric acid.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts like Raney’s nickel and solvents such as ethanol is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pyridylacetic acid hydrochloride can undergo oxidation reactions, typically forming pyridine derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form various reduced pyridine derivatives.

    Substitution: It can participate in substitution reactions, where the carboxylic acid group or the pyridine ring can be modified.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine:

Industry:

Comparison with Similar Compounds

  • 2-Pyridylacetic acid hydrochloride
  • 4-Pyridylacetic acid hydrochloride
  • 3-Pyrrolidinol hydrochloride

Comparison:

3-Pyridylacetic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCCOEWNFXXUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6419-36-9
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyridylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.

Q2: Are there alternative synthesis routes for this compound, and what are their advantages?

A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for this compound production.

Q3: How does this compound interact with metal ions, and what are the structural features of these interactions?

A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of this compound in constructing diverse metal-organic frameworks.

Q4: What analytical techniques are commonly employed for the characterization of this compound?

A4: Various analytical techniques are used to characterize this compound, confirming its identity and purity. These include:

  • X-ray Crystallography: Used to determine the three-dimensional structure of the compound in its crystalline form, as demonstrated in the study on its Cadmium(II) complex. []

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